molecular formula C22H14ClF2N7O B6511379 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide CAS No. 1005972-11-1

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide

Cat. No. B6511379
CAS RN: 1005972-11-1
M. Wt: 465.8 g/mol
InChI Key: GCBDSAJEVKQACY-UHFFFAOYSA-N
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Description

This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been synthesized as a potential CDK2 targeting compound .

Scientific Research Applications

Akt Kinase Inhibition

AZD5363: is a potent inhibitor of Akt kinases. Akt (also known as protein kinase B) plays a crucial role in cell survival, proliferation, and metabolism. By inhibiting Akt, AZD5363 interferes with critical signaling pathways involved in cancer progression, making it a promising candidate for cancer therapy .

Breast Cancer Treatment

Breast cancer is a major health concern worldwide. Preclinical studies have shown that AZD5363 effectively inhibits tumor growth in breast cancer xenograft models. It achieves this by suppressing Akt phosphorylation and downstream biomarkers. The compound’s oral bioavailability and pharmacokinetic properties make it an attractive option for breast cancer treatment .

Pharmacodynamic Effects

Upon oral dosing, AZD5363 exhibits pharmacodynamic effects by reducing Akt phosphorylation levels. This action disrupts the Akt signaling pathway, which is often dysregulated in cancer cells. Monitoring these effects helps researchers understand the compound’s impact on tumor cells and normal tissues .

Metabolic Stability and Pharmacokinetics

AZD5363 demonstrates good preclinical drug metabolism and pharmacokinetics (DMPK) properties. Its stability and bioavailability are essential for successful drug development. Researchers study its metabolism, distribution, and elimination to optimize dosing regimens and minimize side effects .

Selectivity and Safety

The compound exhibits selectivity against Akt kinases while minimizing off-target effects. Researchers assess its safety profile, including interactions with other proteins and potential adverse effects. AZD5363’s reduced affinity for hERG (human ether-a-go-go-related gene) channels is crucial for avoiding cardiac toxicity .

Exploration of Analogues

The discovery of AZD5363 emerged from a broader exploration of analogues based on an ATP-competitive pyrrolopyrimidine inhibitor of Akt. Researchers systematically modified the structure to enhance potency, selectivity, and safety. This process highlights the importance of structure-activity relationship studies in drug development .

properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF2N7O/c1-12-7-19(29-22(33)16-6-5-14(24)9-18(16)25)32(30-12)21-17-10-28-31(20(17)26-11-27-21)15-4-2-3-13(23)8-15/h2-11H,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBDSAJEVKQACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide

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